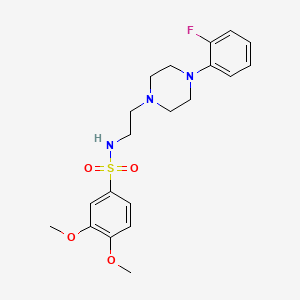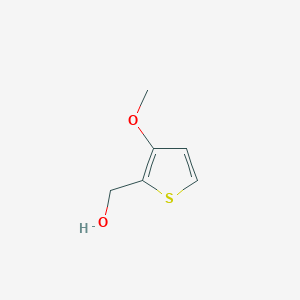
(3-Methoxythien-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxythien-2-yl)methanol is an organic compound that belongs to the class of thienyl alcohols It features a thienyl ring substituted with a methoxy group at the third position and a hydroxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxythien-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxythiophene, which can be obtained through the methylation of thiophene.
Formylation: The 3-methoxythiophene undergoes formylation to introduce a formyl group at the second position, resulting in 3-methoxythiophene-2-carbaldehyde.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxythien-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to (3-Methoxythien-2-yl)methane using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: (3-Methoxythien-2-yl)carboxylic acid.
Reduction: (3-Methoxythien-2-yl)methane.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxythien-2-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thienyl derivatives.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic properties due to the presence of the thienyl ring.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (3-Methoxythien-2-yl)methanol depends on its specific application:
Pharmacological Effects: The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In material science, the thienyl ring’s conjugated system can influence the electronic properties of the materials, affecting conductivity and other characteristics.
Comparison with Similar Compounds
(2-Methoxythien-3-yl)methanol: Similar structure but with different substitution positions.
(3-Hydroxythien-2-yl)methanol: Hydroxy group instead of methoxy.
(3-Methoxythien-2-yl)ethanol: Ethanol group instead of methanol.
Uniqueness: (3-Methoxythien-2-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which can influence its reactivity and interactions in various applications
Properties
IUPAC Name |
(3-methoxythiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-8-5-2-3-9-6(5)4-7/h2-3,7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJTCZSPPBTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2944686.png)
![2-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2944689.png)
![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one](/img/structure/B2944691.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2944693.png)
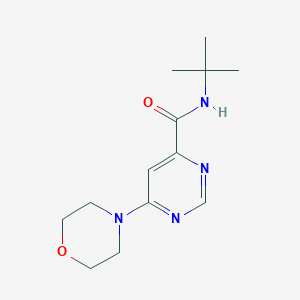
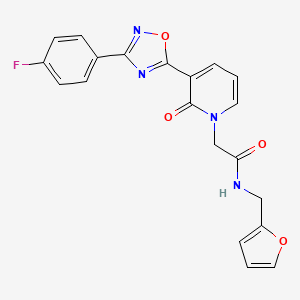
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide](/img/structure/B2944696.png)
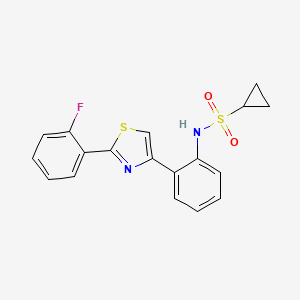
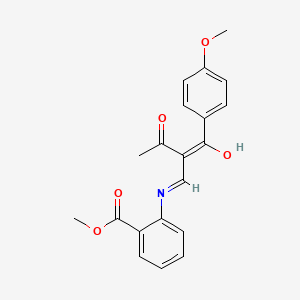
![1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone](/img/structure/B2944699.png)
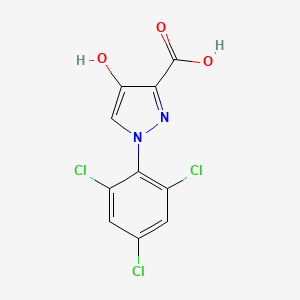
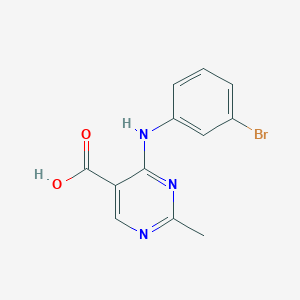
![(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2944703.png)
